4,5-Dimethylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

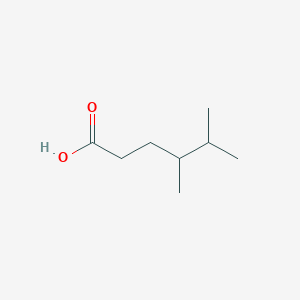

Structure

2D Structure

3D Structure

Properties

CAS No. |

60308-81-8 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

4,5-dimethylhexanoic acid |

InChI |

InChI=1S/C8H16O2/c1-6(2)7(3)4-5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |

InChI Key |

HHGZJCMMPUJXIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4,5-dimethylhexanoic acid, a branched-chain carboxylic acid with potential applications in organic synthesis and drug development. The document details two core methodologies: Malonic Ester Synthesis and Grignard Reagent Carbonation. Each section includes detailed experimental protocols, a summary of quantitative data, and workflow diagrams generated using Graphviz (DOT language) to facilitate understanding and reproducibility in a research and development setting.

Chemical and Physical Properties

Basic chemical and physical properties of this compound are provided below for reference.[1][2][3]

| Property | Value |

| CAS Number | 60308-81-8 |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)C(C)CCC(=O)O |

Synthesis Pathway 1: Malonic Ester Synthesis

The malonic ester synthesis is a robust and well-established method for the preparation of substituted carboxylic acids.[4][5][6][7] This pathway involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the target carboxylic acid.[4][5] For the synthesis of this compound, the key alkylating agent is 1-bromo-2,3-dimethylbutane (B3051029), which is commercially available.[8][9][10][11][12][13]

Experimental Protocol

Step 1: Formation of the Malonate Enolate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 equivalents) to absolute ethanol (B145695).

-

Once the sodium has completely reacted and the solution has cooled to room temperature, add diethyl malonate (1.0 equivalent) dropwise with stirring.

Step 2: Alkylation

-

To the solution of the malonate enolate, add 1-bromo-2,3-dimethylbutane (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Saponification and Decarboxylation

-

After the alkylation is complete, cool the mixture and remove the ethanol under reduced pressure.

-

To the residue, add a solution of sodium hydroxide (B78521) (2.5 equivalents) in water and heat the mixture at reflux for 2-4 hours to hydrolyze the ester groups.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).

-

Gently heat the acidified mixture to induce decarboxylation, which is characterized by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

Step 4: Work-up and Purification

-

Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation.

Quantitative Data

| Parameter | Expected Value |

| Yield | Moderate to Good |

| Purity | >95% after purification |

Synthesis Workflow

Synthesis Pathway 2: Grignard Reagent Carbonation

The reaction of a Grignard reagent with carbon dioxide (in the form of dry ice) is a classic and effective method for the synthesis of carboxylic acids.[14] This pathway involves the formation of an organomagnesium halide, which then acts as a potent nucleophile, attacking the electrophilic carbon of CO2. For the synthesis of this compound, the required precursor is 1-bromo-3,4-dimethylpentane (B13202791), which is commercially available.[15][16][17][18]

Experimental Protocol

Step 1: Preparation of the Grignard Reagent

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Prepare a solution of 1-bromo-3,4-dimethylpentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the alkyl bromide solution to the magnesium turnings to initiate the reaction (initiation may be aided by the addition of a small crystal of iodine or gentle warming).

-

Once the reaction has started (indicated by cloudiness and gentle refluxing), add the remaining alkyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure the complete consumption of magnesium.

Step 2: Carbonation

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate beaker, crush a sufficient quantity of dry ice and cautiously add the Grignard reagent solution portion-wise to the dry ice with vigorous stirring.

Step 3: Acidic Work-up

-

Allow the excess dry ice to sublime and the reaction mixture to warm to room temperature.

-

Slowly add a cold solution of dilute hydrochloric acid (e.g., 3 M) to the reaction mixture to protonate the carboxylate salt and dissolve the magnesium salts.

Step 4: Work-up and Purification

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation.

Quantitative Data

| Parameter | Expected Value |

| Yield | Good to High |

| Purity | >95% after purification |

Synthesis Workflow

Product Characterization

While specific spectra for this compound were not found in the initial searches, the expected spectral data can be inferred from closely related structures.[19][20][21][22][23][24][25]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups (doublets), the methine protons, the methylene (B1212753) groups adjacent to the chiral centers and the carbonyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two chiral methine carbons, the methylene carbons, and the four methyl carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretch characteristic of a carboxylic acid (typically around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).[20][22]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

Both the Malonic Ester Synthesis and the Grignard Reagent Carbonation represent viable and effective pathways for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The provided detailed protocols and workflows serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. It is recommended that small-scale pilot reactions be conducted to optimize reaction conditions and yields.

References

- 1. This compound | C8H16O2 | CID 17776686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 60308-81-8 [smolecule.com]

- 3. This compound [webbook.nist.gov]

- 4. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Malonic Ester Synthesis [organic-chemistry.org]

- 8. americanelements.com [americanelements.com]

- 9. Solved Complete the synthesis of the following compound from | Chegg.com [chegg.com]

- 10. 1-Bromo-2,3-dimethylbutane | 30540-31-9 | FBA54031 [biosynth.com]

- 11. 1-Bromo-2,3-dimethylbutane | C6H13Br | CID 13695814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-bromo-2,3-dimethylbutane | CAS#:30540-31-9 | Chemsrc [chemsrc.com]

- 13. 1-bromo-2,3-dimethylbutane CAS#: 30540-31-9 [m.chemicalbook.com]

- 14. Solved: Provide synthetic step(s) on how you would you prepare 2, 4 - dimethylhexanoic acid from [Chemistry] [gauthmath.com]

- 15. lookchem.com [lookchem.com]

- 16. 1-Bromo-3,4-dimethylpentane | 6570-92-9 [chemicalbook.com]

- 17. 6570-92-9|1-Bromo-3,4-dimethylpentane|BLD Pharm [bldpharm.com]

- 18. 1-Bromo-3,4-dimethylpentane | C7H15Br | CID 544665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. 3,5-Dimethylhexanoic acid | C8H16O2 | CID 12830075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Solved Evaluate the IR spectrum of the carboxylic acid | Chegg.com [chegg.com]

- 23. dev.spectrabase.com [dev.spectrabase.com]

- 24. 5,5-Dimethylhexanoic acid | SIELC Technologies [sielc.com]

- 25. 2,2-DIMETHYLHEXANOIC ACID(813-72-9) 1H NMR spectrum [chemicalbook.com]

Stereoselective Synthesis of 4,5-Dimethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core strategies for the stereoselective synthesis of 4,5-dimethylhexanoic acid, a chiral carboxylic acid with potential applications as a building block in medicinal chemistry and natural product synthesis. The presence of two contiguous stereocenters at the C4 and C5 positions necessitates precise control over the stereochemical outcome of the synthesis. This document details established methodologies, including the use of chiral auxiliaries, and provides generalized experimental protocols and expected quantitative outcomes based on analogous transformations.

Introduction

This compound is a saturated fatty acid characterized by a branched hydrocarbon chain.[1] Its structural features, particularly the stereochemistry of the two methyl-bearing chiral centers, can significantly influence its biological activity and physical properties. Consequently, the development of stereoselective synthetic routes to access specific stereoisomers of this molecule is of considerable interest.

The primary challenge in the synthesis of this compound lies in the controlled formation of the C4 and C5 stereocenters. The main strategies employed to achieve this are based on asymmetric alkylation reactions using chiral auxiliaries. These methods involve the temporary attachment of a chiral molecule to a prochiral substrate to direct the approach of an incoming electrophile, followed by the removal of the auxiliary to yield the desired chiral product.

Key Synthetic Strategies

Two prominent and reliable methods for achieving stereoselective alkylation in the synthesis of molecules analogous to this compound are the use of Evans' oxazolidinone auxiliaries and Myers' pseudoephedrine amides.

Evans' Asymmetric Alkylation

The use of chiral oxazolidinones, pioneered by David A. Evans, is a cornerstone of asymmetric synthesis.[2][3] This method involves the acylation of a chiral oxazolidinone, typically derived from an amino acid, to form an N-acyloxazolidinone. Deprotonation of this imide generates a chiral enolate, which then undergoes diastereoselective alkylation. The steric hindrance provided by the substituent on the oxazolidinone directs the electrophile to one face of the enolate.[2]

For the synthesis of this compound, a plausible approach involves the asymmetric alkylation of an N-propionyl oxazolidinone with a sec-butyl halide. The stereochemical outcome is dependent on the choice of the oxazolidinone enantiomer and the reaction conditions.

Caption: Evans' Asymmetric Alkylation Workflow.

Myers' Asymmetric Alkylation

Another powerful method for asymmetric alkylation utilizes pseudoephedrine as a chiral auxiliary, a strategy developed by Andrew G. Myers.[4][5] In this approach, a carboxylic acid is converted to an amide with pseudoephedrine. Deprotonation of this amide with a strong base, typically lithium diisopropylamide (LDA) in the presence of lithium chloride, generates a rigid chiral enolate. The subsequent alkylation proceeds with high diastereoselectivity, dictated by the stereochemistry of the pseudoephedrine auxiliary.[4] A key advantage of this method is the often crystalline nature of the products, which can allow for purification by recrystallization to enhance diastereomeric purity.

The synthesis of this compound via the Myers' method would involve the alkylation of the pseudoephedrine amide of propionic acid with a sec-butyl halide.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylhexanoic acid is a branched-chain carboxylic acid with the molecular formula C8H16O2.[1][2][3] Its structure, featuring methyl groups at the 4 and 5 positions, imparts unique steric and electronic properties that influence its physical characteristics and chemical reactivity compared to its linear isomer, caprylic acid. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data relevant to researchers in organic synthesis and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [1][2][3] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 60308-81-8 | [1][3] |

| Canonical SMILES | CC(C)C(C)CCC(=O)O | [1] |

| InChI Key | HHGZJCMMPUJXIF-UHFFFAOYSA-N | [1][3] |

| Density (Simulated) | 0.89 g/cm³ | |

| Boiling Point (Predicted) | 235.6 ± 7.0 °C | |

| Melting Point (Predicted) | -15.9 ± 5.0 °C | |

| Solubility in Water (Predicted) | 1.83 g/L at 25 °C | |

| pKa (Predicted) | ~4.9 |

Reactivity and Synthetic Applications

This compound exhibits the characteristic reactivity of a carboxylic acid, though its branched structure can introduce steric hindrance that affects reaction rates and accessibility of the carboxyl group.

General Reactivity

The reactivity of this compound is centered around the carboxylic acid functional group. Key reactions include:

-

Esterification: It reacts with alcohols in the presence of an acid catalyst to form esters. Due to steric hindrance around the carbonyl carbon, harsher conditions or more effective coupling agents may be required compared to linear carboxylic acids.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4,5-dimethylhexan-1-ol (B15181269). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).

-

Acid Halide Formation: It can be converted to the corresponding acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

-

Decarboxylation: While generally stable, under specific conditions, it can undergo decarboxylation, though this is not a common reaction for simple saturated carboxylic acids.

The methyl groups at the 4 and 5 positions can influence the regioselectivity of reactions at the alpha-carbon due to their steric bulk.

Synthesis of this compound

A plausible synthetic route to this compound involves the use of a Grignard reagent.

Caption: A potential synthetic pathway to this compound.

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Adaptable Protocol)

This protocol is a general procedure for the synthesis of carboxylic acids from alkyl halides using a Grignard reagent and can be adapted for the synthesis of this compound from a suitable precursor like 1-bromo-3,4-dimethylpentane (B13202791).[4][5][6]

Materials:

-

1-bromo-3,4-dimethylpentane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid CO2)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3,4-dimethylpentane in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Carboxylation: The Grignard reagent solution is cooled in an ice bath and then poured slowly over a large excess of crushed dry ice with vigorous stirring. The mixture is allowed to warm to room temperature as the excess CO2 sublimes.

-

Work-up: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Reduction of this compound to 4,5-Dimethylhexan-1-ol (Adaptable Protocol)

This is a general protocol for the reduction of a carboxylic acid using lithium aluminum hydride (LiAlH4).[7][8][9][10]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A solution of this compound in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 in anhydrous THF under a nitrogen atmosphere at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath.

-

Work-up: The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude 4,5-dimethylhexan-1-ol can be purified by distillation or column chromatography.

Caption: The reduction of this compound to its primary alcohol.

Potential Biological Activity and Signaling Pathways

While direct studies on this compound are limited, research on branched-chain fatty acids (BCFAs) in general suggests potential biological significance. BCFAs are known to be ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[11][12] Activation of PPARα can lead to the upregulation of genes involved in fatty acid oxidation.

Furthermore, some fatty acids have been shown to modulate inflammatory pathways, such as the MAPK/NF-κB signaling cascade. It is plausible that this compound could exhibit similar activities.

Caption: Potential signaling pathways influenced by branched-chain fatty acids.

Conclusion

This compound presents an interesting scaffold for chemical synthesis and potential biological investigation. Its branched structure influences its physical properties and reactivity in predictable ways, primarily through steric effects. While specific experimental data for this compound is sparse, this guide provides a solid foundation based on the known chemistry of carboxylic acids and the biological activities of related branched-chain fatty acids. Further research is warranted to fully elucidate its properties and potential applications in drug development and other scientific fields.

References

- 1. This compound | C8H16O2 | CID 17776686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 60308-81-8 [smolecule.com]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 6. odp.library.tamu.edu [odp.library.tamu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 4,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylhexanoic acid, a branched-chain carboxylic acid, presents a unique molecular structure that influences its physical and chemical characteristics. This guide provides a comprehensive overview of its known and predicted physical properties, detailed experimental protocols for their determination, and a logical workflow for property analysis. Due to the limited availability of experimental data for this specific compound, this guide incorporates both reported values and estimations from validated computational models, offering a robust resource for researchers.

Core Physical Properties

The physical properties of this compound are crucial for its application in organic synthesis and drug development, influencing its reactivity, solubility, and pharmacokinetic profile.[1]

Data Presentation

The following table summarizes the key physical properties of this compound. Experimentally determined values are noted, alongside predicted values from computational models, which are essential in the absence of comprehensive experimental data.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | PubChem |

| Molecular Weight | 144.21 g/mol | PubChem |

| Density (Simulated) | 0.89 g/cm³ | Smolecule |

| Boiling Point (Predicted) | 228.7 °C | US EPA EPI Suite™ |

| Melting Point (Predicted) | -1.5 °C | US EPA EPI Suite™ |

| pKa (Predicted) | 4.85 ± 0.10 | ACD/Labs Percepta |

| Solubility in Water (Predicted) | 1.35 g/L at 25°C | US EPA EPI Suite™ |

| LogP (Predicted) | 2.8 | US EPA EPI Suite™ |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental protocols applicable to the characterization of this compound.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Purity Assessment: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point provides insight into the volatility of the compound.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The apparatus is heated in a suitable heating bath (e.g., silicone oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction may be applied.

pKa Determination

The acid dissociation constant (pKa) is a measure of the compound's acidity in a given solvent.

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically water or a water/co-solvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a carboxylic acid like this compound.

Caption: Generalized workflow for the determination of physical properties.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound for researchers and professionals in drug development. While experimental data for this specific molecule is limited, the combination of a simulated density value, computationally predicted properties, and detailed, standardized experimental protocols offers a comprehensive starting point for further investigation. The provided workflow and methodologies are intended to guide the empirical validation of these crucial physicochemical parameters.

References

An In-depth Technical Guide to 4,5-Dimethylhexanoic Acid

This technical guide provides a comprehensive overview of 4,5-Dimethylhexanoic acid, detailing its chemical identity, structural characteristics, and physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

IUPAC Name: this compound[1][2][3]

Structure: this compound is a branched-chain saturated fatty acid. Its structure consists of a six-carbon hexanoic acid backbone with two methyl group substituents at the 4th and 5th carbon positions.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while computed data is available, experimental values for properties such as boiling and melting points are not readily found in the literature. For comparative purposes, experimental data for the isomeric compound 3,5-Dimethylhexanoic acid is included.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [1][2][3] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| CAS Number | 60308-81-8 | [1][2][3] |

| XLogP3-AA (Computed) | 2.2 | [2] |

| Hydrogen Bond Donor Count (Computed) | 1 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | [2] |

| Rotatable Bond Count (Computed) | 4 | [2] |

| Exact Mass (Computed) | 144.115029749 Da | [2] |

| Topological Polar Surface Area (Computed) | 37.3 Ų | [2] |

| Boiling Point (3,5-isomer) | 118.5-119.5 °C (at 14 Torr) | [4] |

| Density (3,5-isomer) | 0.9012 g/cm³ (at 25 °C) | [4] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. However, general synthetic strategies for structurally related branched-chain carboxylic acids can be considered.

Conceptual Synthetic Approaches:

-

Evans' Asymmetric Alkylation: This method is effective for establishing stereocenters and has been used for the synthesis of derivatives such as (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid.[1] This approach utilizes oxazolidinone-based chiral auxiliaries to achieve high diastereomeric excess.[1]

-

Palladium-Catalyzed Hydrogenation: This technique is crucial for controlling stereochemical outcomes. For instance, the anti-selective hydrogenation of α-amino-β-keto esters using a Palladium on carbon (Pd/C) catalyst can achieve high diastereoselectivity.[1]

-

Intramolecular Cyclization: This strategy can be employed to create conformationally constrained derivatives. An example includes the acid-catalyzed lactonization of δ-hydroxy-α-amino esters, followed by oxidation and hydrolysis to yield the target carboxylic acid.[1]

A detailed, step-by-step protocol for the synthesis of this compound would require further investigation and methods development based on these established chemical transformations.

Biological Activity and Signaling Pathways

Specific biological activities and the involvement of this compound in signaling pathways have not been thoroughly investigated.[1] However, as a branched-chain fatty acid (BCFA), it belongs to a class of molecules with recognized biological significance.

General Roles of Branched-Chain Fatty Acids:

BCFAs are known to be involved in various metabolic processes and have demonstrated a range of biological effects, including anti-inflammatory, lipid-lowering, and neuroprotective actions. They can influence lipid metabolism by activating PPARα and sterol regulatory element-binding protein-1c, which can lead to a reduction in triglyceride synthesis. Furthermore, some BCFAs can modulate inflammation by decreasing the expression of pro-inflammatory factors.

Metabolic Pathway Context:

The catabolism of branched-chain amino acids (BCAAs) leads to the formation of branched-chain acyl-CoA esters, which then enter specific catabolic pathways. While the direct metabolic fate of this compound is not detailed in the literature, a general understanding of BCFA metabolism provides a conceptual framework.

The following diagram illustrates a generalized workflow for the catabolism of branched-chain fatty acids, which is expected to be relevant for this compound.

Caption: Generalized catabolic pathway for branched-chain fatty acids.

Further research is required to elucidate the specific biological functions and metabolic pathways associated with this compound. Its potential applications could be in organic synthesis as an intermediate for pharmaceuticals and in other industries, leveraging the unique properties conferred by its branched structure.[1]

References

An In-depth Technical Guide to 4,5-Dimethylhexanoic Acid (CAS 60308-81-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4,5-Dimethylhexanoic acid (CAS 60308-81-8). While experimental data for this specific branched-chain fatty acid is limited in publicly available literature, this document consolidates known information and presents theoretical insights based on the chemistry of related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who are interested in the unique properties and potential of this molecule. All quantitative data is summarized in structured tables, and hypothetical experimental workflows and metabolic pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a saturated fatty acid with the molecular formula C8H16O2.[1] Its structure is characterized by a hexanoic acid backbone with two methyl groups at the 4- and 5-positions.[1] This branched structure is expected to influence its physical properties, such as its melting point and solubility, compared to its straight-chain isomer, caprylic acid.[1]

General Information

| Property | Value | Source |

| CAS Number | 60308-81-8 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Canonical SMILES | CC(C)C(C)CCC(=O)O | [1] |

| InChI | InChI=1S/C8H16O2/c1-6(2)7(3)4-5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | [1] |

| InChI Key | HHGZJCMMPUJXIF-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Source/Comment |

| Melting Point | Not available | Expected to be lower than straight-chain C8 fatty acids due to its branched structure. |

| Boiling Point | Not available | |

| Density | ~0.89 g/cm³ (simulated) | [1] |

| pKa | Not available | Expected to be in the range of 4-5, typical for carboxylic acids. |

| XLogP3-AA | 2.2 | Computationally predicted by PubChem. |

| Solubility | Not available | Expected to have limited solubility in water and good solubility in organic solvents. |

Synthesis and Reactivity

Synthetic Approaches

While specific, detailed experimental protocols for the synthesis of this compound are not prevalent in the literature, general strategies for the asymmetric synthesis of related branched-chain carboxylic acids can be applied. These methods often focus on controlling the stereochemistry of the methyl-substituted carbons.

2.1.1. Asymmetric Alkylation (Evans' Auxiliary)

One common approach for the stereocontrolled synthesis of α- and β-substituted chiral centers involves the use of chiral auxiliaries, such as Evans' oxazolidinones. This method allows for the diastereoselective alkylation of an enolate. Although a direct protocol for this compound is not available, a hypothetical workflow is presented below.

Caption: Hypothetical workflow for the asymmetric synthesis of this compound.

2.1.2. Garner's Aldehyde Approach

For the synthesis of γ-branched structures, Garner's aldehyde, a chiral building block derived from serine, is a versatile starting material. This approach allows for the introduction of stereocenters through reactions at the aldehyde functionality.

Chemical Reactivity

As a carboxylic acid, this compound is expected to undergo typical reactions of this functional group.[1] The presence of methyl branches may introduce steric hindrance, potentially affecting reaction rates.[1]

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.[1]

-

Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.[1]

-

Amide Formation: Reaction with amines to form amides, often facilitated by coupling agents.[1]

-

Decarboxylation: Loss of carbon dioxide under certain conditions to yield a hydrocarbon.[1]

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the signaling pathways directly modulated by this compound. It has been mentioned as a building block in the biosynthesis of some complex natural products, suggesting it can be utilized by certain biological systems.[1]

Hypothetical Metabolic Pathway

As a branched-chain fatty acid, it is plausible that this compound could be metabolized through pathways similar to those for other fatty acids, such as β-oxidation. The methyl branches would likely require additional enzymatic steps for their processing.

Caption: A hypothetical metabolic pathway for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: Signals corresponding to the methyl protons, methylene (B1212753) protons, methine protons, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns would be characteristic of the branched alkyl chain.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the alkyl chain, and the methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

-

A broad O-H stretching band characteristic of a carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching band around 1710 cm⁻¹.

-

C-H stretching bands for the alkyl groups below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

-

Electron Ionization (EI): The molecular ion peak (m/z 144) may be weak or absent. Fragmentation would likely involve cleavage alpha to the carbonyl group and at the branching points of the alkyl chain. A McLafferty rearrangement is also possible.

Applications and Future Research

Potential Applications

-

Organic Synthesis: As a branched-chain carboxylic acid, it can serve as a synthetic intermediate for more complex molecules, including pharmaceuticals and agrochemicals.[1]

-

Cosmetics and Personal Care: Its fatty acid nature suggests potential use as an emollient or conditioning agent in cosmetic formulations.[1]

-

Flavor and Fragrance Industry: Carboxylic acids and their esters are often used as flavoring and fragrance agents.[1]

Future Research Directions

-

Synthesis and Characterization: Development and publication of a robust and detailed synthetic protocol for this compound, along with comprehensive characterization of its physical and spectroscopic properties.

-

Biological Screening: Investigation of its biological activity in various assays to identify potential therapeutic applications.

-

Metabolic Studies: Elucidation of its metabolic fate in different biological systems to understand its potential role as a metabolite and its toxicological profile.

Conclusion

This compound (CAS 60308-81-8) is a branched-chain fatty acid with potential applications in several fields. However, a significant lack of publicly available experimental data hinders its full exploitation. This technical guide has summarized the existing information and provided a theoretical framework for its properties, synthesis, and metabolism. Further research is warranted to fully characterize this molecule and explore its potential in drug development and other scientific disciplines.

References

The Biological Activity of Branched-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their carbon chain. Predominantly found in bacteria, dairy products, and certain fermented foods, BCFAs are increasingly recognized for their diverse and potent biological activities.[1][2] Unlike their straight-chain counterparts, the unique structural configuration of BCFAs imparts distinct physicochemical properties that translate into significant physiological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory activities.[3] This technical guide provides an in-depth overview of the core biological activities of BCFAs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in this promising field.

Core Biological Activities of Branched-Chain Fatty Acids

BCFAs exert a wide range of biological effects, with significant therapeutic potential in various disease contexts. The primary areas of their activity include anti-inflammatory, anti-cancer, and metabolic regulatory functions.

Anti-Inflammatory Activity

BCFAs have demonstrated notable anti-inflammatory properties, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] In intestinal epithelial cells, BCFAs have been shown to suppress the expression of pro-inflammatory cytokines such as interleukin-8 (IL-8) in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][5] This effect is, at least in part, mediated by the inhibition of Toll-like receptor 4 (TLR4) expression, a key upstream activator of the NF-κB pathway.[4][5] Both iso- and anteiso-BCFAs contribute to these anti-inflammatory effects, with some studies suggesting that anteiso forms are more potent in suppressing IL-8 production.[5]

Anti-Cancer Activity

A growing body of evidence supports the anti-cancer properties of BCFAs, particularly certain iso- and anteiso-isomers.[3] These fatty acids have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast, prostate, and colon cancer.[1][2][6] The cytotoxic effects of BCFAs are often structure-dependent, with iso-fatty acids sometimes exhibiting greater potency than their anteiso counterparts.[7] For instance, iso-15:0 and iso-17:0 have been shown to significantly reduce the viability of MCF-7 breast cancer cells, while their corresponding anteiso-isomers had no effect at the same concentration.[7] The proposed mechanisms for their anti-cancer activity include the induction of caspase-dependent apoptosis and the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types.[1]

Metabolic Regulation

BCFAs play a significant role in metabolic homeostasis through their interaction with nuclear receptors, primarily the peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs).[8][9] Phytanic acid, a well-studied BCFA, is a natural agonist for PPARα.[10] Activation of PPARα by phytanic acid leads to the formation of a heterodimer with RXR, which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5][11] This signaling cascade regulates the expression of genes involved in lipid metabolism and fatty acid oxidation.[12][13] Furthermore, phytanic acid and its metabolite, pristanic acid, have been shown to activate the G-protein coupled receptor 40 (GPR40), which is involved in glucose-stimulated insulin (B600854) secretion.[14]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the anti-cancer and metabolic regulatory activities of various BCFAs.

Table 1: Anti-Cancer Activity of Branched-Chain Fatty Acids

| BCFA Derivative | Cell Line | Assay | Endpoint | Value | Reference(s) |

| iso-15:0 | MCF-7 (Breast) | Viability | 27% reduction at 200 µM (24h) | N/A | [7] |

| iso-17:0 | MCF-7 (Breast) | Viability | 43% reduction at 200 µM (24h) | N/A | [7] |

| anteiso-15:0 | MCF-7 (Breast) | Viability | No effect at 200 µM | N/A | [7] |

| anteiso-17:0 | MCF-7 (Breast) | Viability | No effect at 200 µM | N/A | [7] |

| Phenyl derivative of oleic acid | MCF-7 (Breast) | Proliferation | IC50 | 48 ppm | [2][15] |

| Phenyl derivative of oleic acid | HT-29 (Colon) | Proliferation | IC50 | 48 ppm | [2][15] |

| n-Butyl derivative of oleic acid | MCF-7 (Breast) | Proliferation | IC50 | 82 ppm | [2][15] |

| n-Butyl derivative of oleic acid | HT-29 (Colon) | Proliferation | IC50 | 77 ppm | [2][15] |

Table 2: Metabolic Regulatory Activity of Branched-Chain Fatty Acids

| BCFA | Receptor | Assay | Endpoint | Value | Reference(s) |

| Phytanic Acid | PPARα | Transactivation | EC50 | 40 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol is a standard method for assessing the effect of BCFAs on cancer cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

BCFA stock solutions (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the BCFA stock solutions in culture medium. Remove the existing medium from the wells and add 100 µL of the BCFA-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent as the highest BCFA concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the log of the BCFA concentration using non-linear regression analysis.[16][17]

Protocol 2: Analysis of BCFAs in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of BCFAs from biological samples.

Materials:

-

Biological sample (e.g., plasma, cell pellet)

-

Internal standard (e.g., deuterated BCFA)

-

Solvents for extraction (e.g., chloroform, methanol)

-

Derivatization agent (e.g., BF₃-methanol or trimethylsilylating agent)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation and Lipid Extraction: Homogenize the biological sample and add a known amount of the internal standard. Extract the total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

-

Saponification and Fatty Acid Methylation: Saponify the lipid extract using a methanolic NaOH or KOH solution to release the fatty acids. Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a derivatizing agent like BF₃-methanol.

-

Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.

-

GC-MS Analysis: Inject the FAMEs into the GC-MS system. Use a temperature gradient program to separate the different FAMEs on the capillary column. The mass spectrometer will then identify and quantify the individual BCFAs based on their mass spectra and retention times relative to the internal standard.[18][19]

Protocol 3: NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of BCFAs on NF-κB activation.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

BCFA solutions

-

NF-κB activator (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the BCFAs for a specified pre-incubation time.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for several hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in BCFA-treated cells to that in control cells to determine the effect on NF-κB activation.[2][3][11][14][20]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by BCFAs and a general experimental workflow for their study.

Caption: BCFA Anti-Inflammatory Signaling Pathway.

Caption: BCFA-Mediated Metabolic Regulation via PPARα/RXR.

References

- 1. Frontiers | The adjuvant BcfA activates antigen presenting cells through TLR4 and supports TFH and TH1 while attenuating TH2 gene programming [frontiersin.org]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. BCFA suppresses LPS induced IL-8 mRNA expression in human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 10. Activation of caspase-8 in drug-induced apoptosis of B-lymphoid cells is independent of CD95/Fas receptor-ligand interaction and occurs downstream of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The adjuvant BcfA activates antigen presenting cells through TLR4 and supports TFH and TH1 while attenuating TH2 gene programming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bowdish.ca [bowdish.ca]

- 15. Inhibition of IL-8 gene expression in Caco-2 cells by compounds which induce histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 19. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Natural Occurrence of 4,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) that has been identified as a constituent of complex secondary metabolites produced by marine microorganisms. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a particular focus on its presence in marine cyanobacteria. Detailed experimental protocols for the extraction, derivatization, and analysis of this compound are presented, alongside a discussion of its biosynthetic origins within polyketide synthase (PKS) pathways. This document aims to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids found in various organisms, where they play crucial roles in maintaining cell membrane fluidity and participating in complex biochemical pathways. This compound, a specific C8 BCFA, has emerged as a significant building block in the biosynthesis of potent bioactive molecules, particularly within the marine environment. Its unique structural features contribute to the overall conformation and biological activity of the natural products in which it is incorporated. This guide will delve into the known natural occurrences of this compound, the methodologies to identify and quantify it, and the biosynthetic machinery responsible for its production.

Natural Occurrence of this compound

The primary documented natural source of this compound is marine microorganisms, particularly cyanobacteria of the genus Lyngbya. This fatty acid is often a component of complex secondary metabolites known as depsipeptides, which are synthesized via non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways.

One notable example is its incorporation into the lipopeptide somocystinamide A . This cytotoxic compound was isolated from a mixed assemblage of the marine cyanobacteria Lyngbya majuscula and Schizothrix species. Somocystinamide A has demonstrated potent pro-apoptotic activity in tumor and angiogenic endothelial cells, highlighting the potential pharmacological significance of natural products containing this compound.[1]

While the presence of this compound is confirmed in these complex molecules, quantitative data on its free form or its absolute abundance in the producing organisms is currently limited in publicly available literature. The fatty acid composition of cyanobacteria is known to be rich in various saturated and unsaturated fatty acids, with the profile varying based on species and environmental conditions.[2][3] Further targeted quantitative studies on Lyngbya species are required to determine the concentration of this compound.

Table 1: Documented Natural Sources of this compound

| Compound Containing this compound | Producing Organism(s) | Habitat | Reference |

| Somocystinamide A | Lyngbya majuscula / Schizothrix species (mixed assemblage) | Marine | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the activity of polyketide synthases (PKSs) . These large, multi-domain enzymes are responsible for the assembly of a wide array of natural products from simple acyl-CoA precursors. In a manner analogous to fatty acid synthesis, PKSs catalyze the iterative condensation of extender units, such as malonyl-CoA and methylmalonyl-CoA, onto a starter unit.[4]

The branched structure of this compound arises from the incorporation of methylmalonyl-CoA as an extender unit during the polyketide chain elongation process. The biosynthesis of branched-chain fatty acid starter units for PKS pathways is a known phenomenon in bacteria.[5] Cyanobacteria, including Lyngbya species, are known to possess diverse and complex PKS gene clusters, indicating a sophisticated capacity for producing unique polyketide structures.[6][7][8]

The specific PKS gene cluster responsible for the biosynthesis of the this compound moiety within somocystinamide A has not yet been fully elucidated. However, the general pathway can be inferred from our understanding of PKS machinery.

Below is a conceptual diagram illustrating the general steps in the PKS-mediated biosynthesis of a branched-chain fatty acid like this compound.

Caption: Generalized PKS pathway for branched-chain fatty acid synthesis.

Experimental Protocols

The identification and quantification of this compound from biological matrices typically involve lipid extraction, derivatization to more volatile esters, and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Total Fatty Acids from Cyanobacterial Biomass

This protocol is adapted from established methods for fatty acid analysis in cyanobacteria.[2]

Materials:

-

Lyophilized cyanobacterial biomass

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Weigh approximately 100 mg of lyophilized cyanobacterial biomass into a glass centrifuge tube.

-

Add 2 mL of methanol and vortex thoroughly to create a slurry.

-

Add 1 mL of chloroform and vortex for 2 minutes.

-

Add 0.8 mL of 0.9% NaCl solution and vortex for another 2 minutes.

-

Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a clean glass tube.

-

Repeat the extraction of the remaining biomass with another 1 mL of chloroform.

-

Combine the chloroform extracts and evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

The resulting lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, carboxylic acids are typically converted to their more volatile methyl esters.

Materials:

-

Dried lipid extract from section 4.1

-

BF₃-methanol (14% w/v) or 2% H₂SO₄ in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

Procedure:

-

To the dried lipid extract, add 2 mL of BF₃-methanol or 2% H₂SO₄ in methanol.

-

Seal the tube tightly and heat at 60-80°C for 1-2 hours.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

The FAMEs solution is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-5MS).

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp to 150°C at 10°C/min

-

Ramp to 250°C at 5°C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

Identification and Quantification:

-

Identification of the this compound methyl ester peak is achieved by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantification can be performed using an internal standard (e.g., a non-naturally occurring fatty acid like heptadecanoic acid) added at the beginning of the extraction process. A calibration curve is generated using known concentrations of the this compound standard.

Caption: Workflow for the analysis of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature regarding any direct signaling pathways or biological activities of free this compound. Its known biological relevance is as a structural component of larger, bioactive molecules. For instance, the potent cytotoxic and pro-apoptotic effects of somocystinamide A are attributed to the entire lipopeptide structure, with the fatty acid moiety likely playing a role in membrane interaction and overall molecular conformation.[1] The disulfide bond and the peptide portion of somocystinamide A are crucial for its ability to induce apoptosis via caspase-8.[1]

Further research is needed to investigate whether this compound, on its own, exhibits any signaling properties or other biological activities.

Conclusion

This compound is a naturally occurring branched-chain fatty acid primarily found as a constituent of complex depsipeptides in marine cyanobacteria. Its biosynthesis is linked to polyketide synthase pathways, which are prevalent in these microorganisms. While methods for its extraction and analysis are well-established for fatty acids in general, specific quantitative data for this particular compound remain scarce. The known biological significance of this compound is tied to the potent activities of the larger molecules it helps to form. This guide provides a foundational understanding for researchers interested in the natural occurrence, analysis, and biosynthetic origins of this unique fatty acid, and highlights areas where further investigation is warranted, particularly in quantifying its presence in natural sources and elucidating the specific gene clusters responsible for its synthesis.

References

- 1. The marine lipopeptide somocystinamide A triggers apoptosis via caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acids Composition Analysis from Laboratory Marine Cyanobacterial Culture [gavinpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Genome Mining and Evolutionary Analysis Reveal Diverse Type III Polyketide Synthase Pathways in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a cyanobacterial heterologous polyketide production platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular biology of peptide and polyketide biosynthesis in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Origins of 4,5-Dimethylhexanoic Acid: A Deep Dive into its Putative Biosynthesis

For Immediate Release

[CITY, State] – [Date] – The intricate biosynthetic pathways of unique fatty acid molecules remain a compelling area of research for scientists in drug discovery and natural product chemistry. Among these is 4,5-dimethylhexanoic acid, a branched-chain fatty acid incorporated into complex marine natural products. While the precise enzymatic machinery dedicated to its synthesis is yet to be fully elucidated, current understanding points towards a fascinating intersection of polyketide and fatty acid biosynthesis, likely occurring within marine microorganisms. This technical guide synthesizes the available information and proposes a putative biosynthetic pathway, offering a framework for researchers in the field.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are integral components of numerous bioactive natural products, contributing to their unique structural conformations and biological activities. This compound, with its characteristic methyl branching at the C4 and C5 positions, is a key building block in the structure of homophymine A, a potent anti-HIV and antiproliferative cyclodepsipeptide isolated from the marine sponge Homophymia sp.[1][2][3]. The biosynthesis of such atypical fatty acids is of significant interest for metabolic engineering and the production of novel therapeutic agents.

Proposed Biosynthetic Pathway: A Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS) Hybrid Logic

The biosynthesis of this compound is hypothesized to proceed through a Type I Polyketide Synthase (PKS) or a related Fatty Acid Synthase (FAS) pathway. These enzymatic assembly lines construct carbon chains through the sequential condensation of small carboxylic acid units. The presence of methyl branches in the final product strongly suggests the utilization of methylmalonyl-CoA as an extender unit in place of the more common malonyl-CoA.

A putative biosynthetic pathway for this compound is outlined below. This pathway is inferred from the general principles of PKS and FAS biosynthesis and the known mechanisms for the formation of branched-chain fatty acids.

Diagram of the Proposed Biosynthetic Pathway for this compound

Caption: Putative PKS pathway for this compound biosynthesis.

Key Steps in the Proposed Pathway:

-

Initiation: The biosynthesis is likely initiated with a branched starter unit, isobutyryl-CoA, which provides the initial four carbons and the terminal isopropyl group. This starter unit is loaded onto the acyl carrier protein (ACP) of the initial PKS module.

-

First Elongation: A condensation reaction occurs between the isobutyryl starter unit and a malonyl-CoA extender unit, catalyzed by a ketosynthase (KS) domain. The resulting β-keto group is then fully reduced by the sequential action of a ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domain, yielding a saturated six-carbon chain.

-

Second Elongation: In the subsequent module, a methylmalonyl-CoA extender unit is incorporated. This introduces a methyl group at the alpha position of the extender unit, which will become the C4 methyl group in the final product. The condensation and subsequent reduction steps are repeated.

-

Termination: The final elongated and modified polyketide chain is released from the PKS assembly line, typically through the action of a thioesterase (TE) domain, which hydrolyzes the thioester bond to yield the free this compound.

The Microbial Connection: Symbionts as the True Producers

While homophymine A is isolated from the sponge Homophymia sp., it is widely accepted that many natural products found in marine invertebrates are produced by their symbiotic microorganisms. Sponges, in particular, are known to host a diverse array of bacteria, many of which possess the genetic machinery for polyketide and non-ribosomal peptide synthesis[4]. It is therefore highly probable that the biosynthetic gene cluster responsible for the production of homophymine A, and consequently this compound, resides within the genome of a bacterial symbiont of Homophymia sp.

Workflow for Identifying the Biosynthetic Gene Cluster

Caption: Workflow for identifying biosynthetic gene clusters from sponge metagenomes.

Experimental Protocols

The elucidation of the precise biosynthetic pathway for this compound will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Metagenomic DNA Extraction and Sequencing

-

Sample Collection: Collect fresh tissue samples of Homophymia sp. and preserve them in a suitable buffer (e.g., RNAlater) or by flash-freezing in liquid nitrogen.

-

DNA Extraction: Utilize a commercial metagenomic DNA extraction kit optimized for marine invertebrate tissues to isolate high-molecular-weight DNA from the sponge and its associated microbial community.

-

Library Preparation and Sequencing: Prepare a sequencing library using a standard protocol (e.g., Illumina TruSeq) and perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate a sufficient depth of coverage.

Bioinformatic Analysis of Metagenomic Data

-

Quality Control and Assembly: Use tools like Trimmomatic and SPAdes to perform quality control of the raw sequencing reads and assemble them into contigs.

-

Genome Binning: Employ binning algorithms (e.g., MetaBAT, MaxBin) to group contigs into metagenome-assembled genomes (MAGs) representing individual microbial species.

-

Gene Cluster Identification: Utilize specialized software such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to screen the assembled contigs and MAGs for the presence of PKS and NRPS biosynthetic gene clusters.

Heterologous Expression and Product Identification

-

Gene Cluster Cloning: Clone the identified PKS/NRPS gene cluster of interest into a suitable expression vector for a heterologous host, such as Streptomyces coelicolor or Escherichia coli.

-

Host Transformation and Fermentation: Introduce the expression vector into the chosen host strain and cultivate the engineered strain under conditions conducive to secondary metabolite production.

-

Metabolite Extraction and Analysis: Extract the metabolites from the fermentation broth and cell biomass using organic solvents. Analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced compounds and confirm the synthesis of this compound or a related precursor.

Quantitative Data

Currently, there is no publicly available quantitative data specifically for the biosynthesis of this compound. The following table represents the types of data that would be crucial to obtain through experimental studies to fully characterize the biosynthetic pathway.

| Parameter | Description | Target Value/Unit | Experimental Method |

| Enzyme Kinetics | |||

| Km (Substrate) | Michaelis constant for starter (isobutyryl-CoA) and extender (malonyl-CoA, methylmalonyl-CoA) units. | µM | In vitro enzyme assays with purified PKS domains |

| kcat | Catalytic turnover number for each enzymatic domain. | s-1 | In vitro enzyme assays with purified PKS domains |

| Production Titer | |||

| Product Yield | Concentration of this compound produced in a heterologous host. | mg/L | HPLC-MS analysis of fermentation extracts |

| Gene Expression | |||

| Transcript Levels | Relative expression levels of the PKS genes under different growth conditions. | Fold change | Quantitative Real-Time PCR (qRT-PCR) |

Future Outlook

The field of marine natural product biosynthesis is rapidly advancing with the advent of next-generation sequencing and synthetic biology tools. The elucidation of the complete biosynthetic pathway for this compound will not only provide fundamental insights into the enzymatic logic of branched-chain fatty acid synthesis but also open avenues for the engineered production of homophymine A and novel analogues with improved therapeutic properties. Future research should focus on the successful identification and characterization of the responsible biosynthetic gene cluster from the microbial symbionts of Homophymia sp., followed by detailed biochemical and enzymatic studies to validate the proposed pathway and gather essential quantitative data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Homophymine A, an anti-HIV cyclodepsipeptide from the sponge Homophymia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyketide synthases of bacterial symbionts in sponges--evolution-based applications in natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,5-Dimethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethylhexanoic acid, a branched-chain fatty acid. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles and computational models. The information is intended to serve as a valuable reference for researchers in organic synthesis, drug discovery, and metabolomics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~2.3 | Triplet | 2H | -CH₂-COOH (C2) |

| ~1.6 | Multiplet | 1H | -CH(CH₃)- (C4) |

| ~1.4 | Multiplet | 2H | -CH₂- (C3) |

| ~1.2 | Multiplet | 1H | -CH(CH₃)₂ (C5) |

| ~0.9 | Doublet | 3H | -CH(CH₃)- (C4-Methyl) |

| ~0.85 | Doublet | 6H | -CH(CH₃)₂ (C5-Methyls) |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (ppm) | Carbon Atom |

| ~180 | C1 (-COOH) |

| ~41 | C4 |

| ~34 | C2 |

| ~32 | C5 |

| ~29 | C3 |

| ~20 | C5-Methyls |

| ~19 | C4-Methyl |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2960-2850 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1465 | Medium | C-H bend (CH₂ and CH₃) |

| ~1380 | Medium | C-H bend (C-H) |

| ~1280 | Medium, Broad | C-O stretch |

| ~920 | Medium, Broad | O-H bend (Out-of-plane) |

Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity | Assignment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 129 | Medium | [M - CH₃]⁺ |

| 101 | Medium | [M - CH(CH₃)₂]⁺ |

| 87 | High | [CH(CH₃)CH₂COOH]⁺ (McLafferty rearrangement) |

| 74 | High | [CH₂=C(OH)OCH₃]⁺ (McLafferty + 1) |

| 60 | Medium | [CH₃COOH₂]⁺ |

| 43 | Very High | [CH(CH₃)₂]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the analysis of carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the solvent signal at 77.16 ppm for ¹³C. Integrate the peaks in the ¹H NMR spectrum and assign the signals to the respective protons and carbons in the molecule.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-